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Metastat

Cat. No.: B612271
CAS No.: 15866-90-7
M. Wt: 371.3 g/mol
InChI Key: NBRQRXRBIHVLGI-OWXODZSWSA-N
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Description

Evolution of Tetracycline (B611298) Derivatives in Research

The journey of tetracycline derivatives began with the discovery of natural products like chlortetracycline (B606653) and oxytetracycline. researchgate.netnih.gov The first major advancement in modifying these compounds was the removal of a hydroxyl group, leading to the creation of doxycycline (B596269) and minocycline (B592863). harvard.edu Later, scientists developed third-generation tetracyclines, such as tigecycline, with even greater potency against resistant bacteria. wikipedia.orgharvard.edu

A significant shift in research occurred with the development of chemically modified tetracyclines (CMTs). These compounds are specifically designed to lack antibacterial activity, a change primarily achieved by removing the dimethylamino group from the tetracycline structure. nih.govresearchgate.net This modification allows for the investigation of the non-antibiotic properties of tetracyclines, particularly their ability to inhibit matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation. medkoo.comtargetmol.com

Differentiation of Incyclinide as a Non-Antibiotic Chemically Modified Tetracycline (CMT)

Incyclinide, also known as CMT-3 or COL-3, is a prominent example of a non-antibiotic chemically modified tetracycline. nih.govmedkoo.com Unlike traditional tetracyclines, Incyclinide has been structurally altered to remove its antimicrobial properties. nih.govwikipedia.org This was achieved by eliminating the dimethylamino group from the A ring of the tetracycline core structure. nih.gov

The primary mechanism of action for Incyclinide is the inhibition of matrix metalloproteinases (MMPs). medkoo.comspringer.com MMPs are a family of enzymes that break down extracellular matrix proteins and are involved in various physiological and pathological processes, including inflammation, angiogenesis (the formation of new blood vessels), and tumor growth. medkoo.comcancer.gov By inhibiting MMPs, Incyclinide can modulate these processes without acting as an antibiotic. medkoo.comtargetmol.com Research has shown that Incyclinide can also induce apoptosis (programmed cell death) in tumor cells and interfere with inflammatory responses. nih.govmedkoo.com

Historical Context of Incyclinide in Academic and Clinical Investigations

Incyclinide was developed by CollaGenex Pharmaceuticals, with its origins at the State University of New York at Stony Brook. springer.com It has been the subject of numerous academic and clinical investigations for a variety of conditions. medkoo.comwikipedia.org

Pre-clinical studies in animal models demonstrated Incyclinide's potential in treating conditions like acute respiratory distress syndrome (ARDS) and attenuating neuroinflammation. wikipedia.orgcolumbia.edu It has been investigated in clinical trials for its potential in treating various cancers, including Kaposi's sarcoma, and inflammatory conditions like rosacea and acne. springer.comnih.gov For instance, a phase I study evaluated its use in patients with refractory metastatic cancer. preprints.org Another phase II trial investigated its efficacy in patients with HIV-related Kaposi's sarcoma. drugbank.compatsnap.com The development of Incyclinide was later continued by Galderma following its acquisition of CollaGenex Pharmaceuticals. springer.comcmtxbiotech.com More recently, CMTx Biotech has licensed Incyclinide for further development, including for potential use in treating hospitalized COVID-19 patients. cmtxbiotech.com

Interactive Data Table: Key Properties of Incyclinide

PropertyDescription
Alternate Names CMT-3, COL-3, Metastat springer.com
Chemical Formula C19H17NO7 wikipedia.org
Molar Mass 371.345 g·mol−1 wikipedia.org
Class Chemically Modified Tetracycline (CMT), Matrix Metalloproteinase (MMP) Inhibitor medkoo.comspringer.com
Mechanism of Action Inhibits matrix metalloproteinases, induces apoptosis, anti-inflammatory effects nih.govmedkoo.com
Key Structural Feature Lacks the dimethylamino group, eliminating antibiotic activity nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO7 B612271 Metastat CAS No. 15866-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,5aR,12aR)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO7/c20-18(26)14-11(22)6-9-5-8-4-7-2-1-3-10(21)12(7)15(23)13(8)16(24)19(9,27)17(14)25/h1-3,8-9,21,23,25,27H,4-6H2,(H2,20,26)/t8-,9-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRQRXRBIHVLGI-OWXODZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3=C(C(=CC=C3)O)C(=C2C(=O)C4(C1CC(=O)C(=C4O)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC3=C(C(=CC=C3)O)C(=C2C(=O)[C@]4([C@@H]1CC(=O)C(=C4O)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801032905
Record name Incyclinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15866-90-7
Record name Incyclinide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015866907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Incyclinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11647
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Incyclinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INCYCLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21G64WZQ4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Pharmacology of Incyclinide

Molecular Mechanisms of Action

Matrix Metalloproteinase (MMP) Inhibition

A principal mechanism of Incyclinide is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. medkoo.comdrugbank.comwikipedia.orgcancer.gov The inhibition of MMPs by tetracyclines is thought to occur through the chelation of zinc (Zn²⁺) and calcium (Ca²⁺) ions essential for the enzymes' catalytic activity, as well as through the regulation of MMP gene expression and degradation. frontiersin.org Incyclinide's activity as an MMP inhibitor has been investigated in the context of various diseases, including cancer and inflammatory conditions. medkoo.comnih.gov

Research has demonstrated that Incyclinide is a modulator of gelatinases, specifically MMP-2 (gelatinase A) and MMP-9 (gelatinase B). medkoo.commdpi.com These enzymes are key to breaking down type IV collagen, a primary component of the basement membrane, a process integral to tumor invasion and metastasis. mdpi.com Clinical studies have shown that treatment with Incyclinide can lead to a significant reduction in the plasma levels of both MMP-2 and MMP-9. nih.gov Furthermore, Incyclinide has been found to inhibit the expression and activity of MMP-2 in preclinical tumor models. frontiersin.org In a murine mammary cancer model, Incyclinide significantly inhibited metastasis, an effect attributed to its MMP-inhibiting properties. liberty.edu

Table 1: Research Findings on Incyclinide's Inhibition of MMP-2 and MMP-9

Finding Model/Context Reference(s)
Modulates MMP-2 and MMP-9 General studies medkoo.com
Significantly reduced plasma levels of MMP-2 and MMP-9 AIDS-related Kaposi's sarcoma nih.gov
Inhibited expression and activity of MMP-2 Pre-clinical tumor models frontiersin.org

Incyclinide also targets membrane-type 1 matrix metalloproteinase (MT1-MMP or MMP-14), an enzyme anchored to the cell surface that plays a critical role in pericellular proteolysis. targetmol.comfrontiersin.org Studies on HT-1080 fibrosarcoma cells have shown that Incyclinide, at concentrations between 5 and 20 μM, effectively inhibits the gelatinolytic and caseinolytic activities of MT1-MMP. targetmol.comglpbio.commedchemexpress.comclinisciences.com This inhibition of MT1-MMP activity contributes to a decrease in the invasive potential of cancer cells. targetmol.commedchemexpress.com

The activation of the pro-enzyme form of MMP-2 (pro-MMP-2) into its active state is a critical step in cancer cell invasion and is often mediated by MT1-MMP on the cell surface. cellapplications.com Incyclinide has been shown to interfere with this process. targetmol.comglpbio.commedchemexpress.comclinisciences.com By inhibiting MT1-MMP, Incyclinide effectively blocks the activation of pro-MMP-2, further contributing to its anti-invasive effects observed in cancer cell cultures. targetmol.comglpbio.commedchemexpress.comclinisciences.com

Table 2: Incyclinide's Effect on MT1-MMP and Pro-MMP-2 Activation

Mechanism Concentration Cell Line Reference(s)
Inhibits MT1-MMP gelatinolytic and caseinolytic activity 5 to 20 μM HT-1080 fibrosarcoma cells targetmol.comglpbio.commedchemexpress.comclinisciences.com
Blocks MT1-MMP activation of pro-MMP-2 5 to 20 μM HT-1080 fibrosarcoma cells targetmol.comglpbio.commedchemexpress.comclinisciences.com
Inhibition of MT1-MMP (MMP-14) Activity

Influence on Serine Proteases

Beyond its effects on MMPs, Incyclinide's pharmacological activity extends to another class of enzymes known as serine proteases. medkoo.com Research has identified Incyclinide as a modulator of these proteases. medkoo.com Specifically, it has been shown to directly inhibit neutrophil elastase, a serine protease involved in inflammatory processes. cmtxbiotech.com

Modulation of Cytokines and Interleukins in Inflammatory Pathways

Incyclinide demonstrates significant anti-inflammatory properties by modulating key signaling molecules in inflammatory pathways. medkoo.commdpi.com It acts as a modulator of cytokines and interleukins, which are crucial for the development of inflammation. medkoo.comnih.govclevelandclinic.org Studies have shown that Incyclinide can reduce pro-inflammatory cytokines and inhibit inflammatory pathways. cmtxbiotech.commdpi.com

In a study on lung injury, Incyclinide (referred to as COL-3) was found to reverse the expression of genes involved in the chemokine signaling pathway and the tumor necrosis factor (TNF) signaling pathway. f1000research.com A detailed study using microglial cells elucidated a specific mechanism: Incyclinide mitigates inflammatory responses by reducing glucose-mediated oxidative stress. nih.gov It prevents the rise in NADPH, a necessary substrate for the superoxide-producing enzyme NADPH oxidase, thereby reducing the production of reactive oxygen species (ROS). nih.gov This action ultimately leads to a decrease in the release of the pro-inflammatory cytokine TNF-α. nih.gov Animal studies have also suggested that Incyclinide can attenuate microglial-mediated neuroinflammation. wikipedia.org This broad modulation of inflammatory mediators underscores its potential in treating various inflammatory conditions. cmtxbiotech.commdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name Other Names
Incyclinide COL-3, CMT-3, Metastat
Doxycycline (B596269) DOX
Minocycline (B592863)
Apocynin APO
2-Deoxy-D-glucose 2-DG
Dexamethasone DEX
Lipopolysaccharide LPS
Prinomastat
20(R)-ginsenoside Rh2
Camostat
Rifampin
Ofloxacin
Batimastat
Marimastat
Andecaliximab GS-5745

Impact on Signal Transduction Pathways

Incyclinide, a chemically modified tetracycline (B611298), exerts its anti-neoplastic effects through the modulation of multiple intracellular signal transduction pathways. wikipedia.orgcancer.govnih.gov Unlike traditional tetracycline antibiotics, its primary mechanism is not antimicrobial but rather the inhibition of matrix metalloproteinases (MMPs) and the subsequent interference with key cellular signaling cascades involved in cancer progression. wikipedia.orgmedkoo.comspringer.com Research indicates that Incyclinide influences chemokine, Tumor Necrosis Factor (TNF), and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. f1000research.com Furthermore, it has a significant impact on the DNA damage response, particularly through the MT1-MMP-integrinβ1 pathway. nih.gov

Incyclinide has been shown to modulate chemokine signaling pathways, which are crucial for immune cell trafficking, inflammation, and angiogenesis—processes often hijacked by tumors to promote growth and metastasis. f1000research.comnih.govcreative-diagnostics.com Chemokines are small cytokines that, upon binding to their G-protein-coupled receptors, trigger intracellular signaling cascades, including the MAPK pathway, leading to cell migration and other responses. creative-diagnostics.com Incyclinide's ability to reduce pro-inflammatory cytokines is a key aspect of its mechanism. cmtxbiotech.com Studies have identified its potential to interfere with these pathways, suggesting a role in disrupting the tumor microenvironment. f1000research.com For instance, the CCL2/CCR2 axis is a well-studied chemokine pathway where the ligand CCL2 binds to its receptor CCR2, activating downstream pathways like JAK2-STAT5 and p38 MAPK, which enhances vascular permeability and tumor cell extravasation. frontiersin.org By modulating such pathways, Incyclinide can potentially inhibit the recruitment of tumor-associated macrophages and other immune cells that support tumor growth. frontiersin.org

Table 1: Impact of Incyclinide on Chemokine Signaling Pathway Components

Signaling ComponentGeneral Function in CancerReported Effect of Incyclinide/MMP InhibitionReference
Pro-inflammatory Cytokines/ChemokinesPromote inflammation, angiogenesis, and immune cell recruitment that can support tumor growth and metastasis.Reduces levels of pro-inflammatory cytokines. cmtxbiotech.com
Chemokine Signaling Pathways (General)Regulate cell migration, invasion, and the tumor microenvironment.Modulates the overall pathway, disrupting tumor-promoting processes. f1000research.com
CCL2/CCR2 AxisPromotes recruitment of tumor-associated macrophages, enhances vascular permeability and cell migration.(By inference) Potentially inhibits this axis by modulating downstream effectors and cytokine environment. frontiersin.org

The Tumor Necrosis Factor (TNF) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. thermofisher.comnih.gov Incyclinide has been identified as a modulator of this pathway. f1000research.com TNF-α, a primary inflammatory cytokine, activates its receptors (TNFR1 and TNFR2), initiating cascades that can lead to the activation of transcription factors like NF-κB and AP-1, promoting cell survival and inflammation, or alternatively, can trigger apoptosis via caspase activation. thermofisher.comfrontiersin.org The ubiquitination status of key proteins like RIPK1 is a critical switch determining whether the pathway leads to cell survival or cell death. nih.gov Incyclinide's reported ability to reduce pro-inflammatory cytokines suggests it can attenuate the pro-survival and pro-inflammatory signals mediated by TNF-α. cmtxbiotech.comthermofisher.com This modulation can shift the balance towards apoptosis, contributing to its anti-cancer effects.

Table 2: Incyclinide's Influence on MAPK Signaling Cascades

MAPK CascadePrimary Function in Cell SignalingRelevance to Incyclinide's MechanismReference
ERK PathwayCrucial for cell proliferation and survival in response to growth factors.Incyclinide can disrupt a positive feedback loop involving MT1-MMP and ERK activation. mdpi.com
p38 MAPK PathwayInvolved in cellular responses to stress, inflammation, and apoptosis.Modulation of this pathway is implicated in Incyclinide's anti-inflammatory and pro-apoptotic effects. f1000research.comsinobiological.com
JNK PathwayCrucial in cellular stress responses, regulating cell death and inflammation.Activated by TNF signaling, its modulation is part of Incyclinide's broader impact on stress and apoptosis pathways. thermofisher.comfrontiersin.org

A novel aspect of Incyclinide's mechanism involves the DNA Damage Response (DDR). nih.gov This is linked to its primary activity as an inhibitor of matrix metalloproteinases, specifically Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP). nih.govmedchemexpress.com Research has uncovered a signaling role for MT1-MMP that extends beyond the degradation of the extracellular matrix. nih.gov MT1-MMP is involved in a DNA damage response through the MT1-MMP-integrinβ1 pathway. nih.govnih.gov

Inhibition or depletion of MT1-MMP has been shown to cause stalling of replication forks and the formation of DNA double-strand breaks. nih.gov This effect sensitizes triple-negative breast cancer cells to chemotherapy and radiotherapy. nih.govnih.gov The mechanism is mediated by integrinβ1; a constitutively active form of integrinβ1 can reverse these defects and protect cells from genotoxic stress. nih.gov Therefore, by inhibiting MT1-MMP, Incyclinide not only hinders tumor invasion but also compromises the cancer cells' ability to repair DNA damage, potentially enhancing the efficacy of other cancer treatments. nih.gov

MAPK Signaling Pathway Modulation

Induction of Cellular Apoptosis in Malignant Cells

A significant outcome of Incyclinide's action on malignant cells is the induction of apoptosis, or programmed cell death. cancer.govnih.govmedkoo.com This is a cornerstone of its potential anti-neoplastic activity. adooq.com Evading apoptosis is a hallmark of cancer, and therapeutic strategies often aim to reactivate this process in tumor cells. frontiersin.org Incyclinide achieves this through its multifaceted impact on cellular signaling. For example, its modulation of the TNF signaling pathway can shift the balance from pro-survival signals to the activation of caspases and the apoptotic cascade. thermofisher.comfrontiersin.org Studies have shown that Incyclinide can suppress the invasiveness of various cancer cell lines, including prostate cancer, colon adenocarcinoma, and melanoma, an effect that is partially mediated by the induction of apoptosis. researchgate.netmedchemexpress.com

Mitochondrial Depolarization in Tumor Cells

Central to Incyclinide's ability to induce apoptosis is its effect on mitochondria. cancer.govmedkoo.com Multiple sources confirm that Incyclinide causes mitochondrial depolarization in tumor cells. nih.govmedkoo.comadooq.com The mitochondrion is a key regulator of the intrinsic apoptotic pathway. frontiersin.org The loss of the mitochondrial membrane potential is a critical event that leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. This, in turn, triggers the activation of caspases, the executioner enzymes of apoptosis. frontiersin.org This direct action on mitochondria, combined with its effects on various signaling pathways, solidifies the pro-apoptotic mechanism of Incyclinide in malignant cells. medkoo.com

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor development, providing tumors with the necessary nutrients and oxygen to grow and metastasize. nih.gov Incyclinide has been shown to inhibit angiogenesis, a key aspect of its potential antineoplastic activity. medchemexpress.comcancer.govmedkoo.com

The inhibition of angiogenesis by Incyclinide is linked to its function as a matrix metalloproteinase (MMP) inhibitor. medchemexpress.comcancer.gov MMPs, particularly MMP-2 and MMP-9, play a crucial role in breaking down the extracellular matrix, a necessary step for the migration and proliferation of endothelial cells to form new blood vessels. nih.govnih.gov By inhibiting these MMPs, Incyclinide interferes with this degradation process. cancer.govfrontiersin.org

Research has demonstrated that Incyclinide can modulate the expression and activity of MMP-2 and MMP-9. medkoo.comfrontiersin.org For instance, in preclinical models, Incyclinide has been observed to reduce tumor growth and metastasis formation, effects that are partly attributed to its anti-angiogenic properties. frontiersin.org A study on B16 melanoma showed that while Incyclinide alone had a minimal effect on tumor growth, its combination with radiotherapy led to a significant delay in tumor growth and reduced angiogenesis. frontiersin.org Furthermore, neutrophils can release a form of MMP-9 that promotes angiogenesis, a process that can be indirectly targeted by MMP inhibitors like Incyclinide. nih.gov

Pharmacodynamic Research and Efficacy Correlation

The pharmacodynamic effects of Incyclinide have been a central focus of clinical research, particularly the relationship between its biochemical actions and observable therapeutic outcomes.

Correlation of MMP Level Reduction with Therapeutic Outcomes

A significant body of research has explored the correlation between the reduction of MMP levels and the therapeutic efficacy of Incyclinide. Clinical trials have indicated that treatment with Incyclinide can lead to a significant reduction in the plasma levels of MMP-2 and MMP-9. nih.govresearchgate.net

In a notable clinical trial involving patients with AIDS-related Kaposi's sarcoma, treatment with Incyclinide resulted in a significant regression of the sarcoma. nih.gov This clinical improvement was directly correlated with a significant reduction in the plasma levels of both MMP-2 and MMP-9. nih.govresearchgate.net The study highlighted that the antitumor response was associated with the modulation of these specific MMPs. researchgate.net

The table below summarizes findings from a clinical trial on AIDS-related Kaposi's Sarcoma, demonstrating the impact of Incyclinide on MMP levels and patient response.

Further research has substantiated the role of MMPs as therapeutic targets. researchgate.netresearchgate.net The expression of MMPs in the tumor microenvironment is known to regulate the homeostasis of the extracellular matrix and facilitate tumor invasion and metastasis. researchgate.net Therefore, the inhibition of these enzymes by drugs like Incyclinide presents a viable therapeutic strategy. researchgate.netresearchgate.net

Preclinical Research and Investigational Disease Models

Oncology Research

Preclinical studies have demonstrated the potential of Incyclinide as an antineoplastic agent across various cancer models. targetmol.comcancer.gov Its ability to modulate the tumor microenvironment by targeting MMPs forms the basis of its therapeutic potential. adooq.comcancer.gov

Suppression of Tumor Cell Migration and Extracellular Matrix (ECM) Remodeling

Incyclinide has been shown to effectively suppress the migration of tumor cells and the remodeling of the ECM, which are critical early steps in the metastatic cascade. azonano.compatsnap.comresearchgate.net The ECM, a complex network of proteins and other molecules, provides structural support to cells and tissues. mdpi.com In cancer, tumor cells remodel the ECM to create pathways for migration and invasion. mdpi.com

In a study utilizing a microfluidic microtumor model with the triple-negative breast cancer cell line MDA-MB-231, Incyclinide treatment resulted in a significant reduction in tumor cell migration and disrupted the remodeling of the ECM. azonano.comresearchgate.netnih.gov This effect is largely attributed to the inhibition of MMPs, such as MT1-MMP, which are directly involved in the degradation of ECM components like collagen. targetmol.commdpi.com By inhibiting these enzymes, Incyclinide helps maintain the integrity of the ECM, thereby hindering the movement of cancer cells. cancer.gov

Inhibition of Tumor Growth and Invasion

Incyclinide has demonstrated the ability to inhibit tumor growth and invasion in various preclinical models. adooq.comcancer.govmedchemexpress.com This inhibitory action is linked to its role as an MMP inhibitor, which prevents the breakdown of the extracellular matrix necessary for tumor expansion and infiltration into surrounding tissues. adooq.comcancer.gov

Mechanism of Action: Incyclinide's anti-invasive properties are highlighted by its ability to inhibit MT1-MMP gelatinolytic and caseinolytic activity. medchemexpress.comglpbio.com It also blocks the activation of pro-MMP-2, a key enzyme in cancer invasion. medchemexpress.comglpbio.com In studies with HT-1080 fibrosarcoma cells, Incyclinide decreased their invasiveness at concentrations of 5 to 20 μM. targetmol.commedchemexpress.comglpbio.comclinisciences.com

Apoptosis Induction: Beyond its effects on the ECM, Incyclinide can also induce apoptosis (programmed cell death) in tumor cells. adooq.com This is achieved by causing mitochondrial depolarization, a key event in the apoptotic pathway. adooq.comcancer.gov

Prevention of Metastasis

A significant aspect of Incyclinide's preclinical profile is its potential to prevent metastasis, the spread of cancer cells from the primary tumor to distant organs. adooq.comcancer.govpatsnap.com This is a critical factor, as metastasis is the primary cause of cancer-related mortality.

In vivo studies using a murine mammary tumor model with 4T1 cancer cells showed that while Incyclinide did not significantly affect primary tumor size, it markedly reduced metastatic spread to the lungs. azonano.comnih.govliberty.edu Similarly, in a rat prostate cancer model, Incyclinide inhibited metastasis. liberty.edu This anti-metastatic effect is a direct consequence of its ability to inhibit MMPs, thereby preventing the degradation of the ECM, which is essential for cancer cells to invade blood vessels and travel to distant sites. adooq.comcancer.govazonano.com

Specific Cancer Models Investigated

The anti-cancer effects of Incyclinide have been investigated in several specific cancer models, with notable findings in prostate and colon cancer.

In preclinical studies, Incyclinide has shown promise in suppressing the progression of prostate cancer. targetmol.com Research using a metastatic prostate cancer model demonstrated that oral administration of Incyclinide could inhibit cell proliferation, invasion, tumor growth, and metastasis. In a rat prostate cancer model, Incyclinide was found to inhibit metastasis. liberty.edu

More recent research has explored the use of Incyclinide in the context of castration-resistant prostate cancer (CRPC). A study using a mixed-cell model to mimic the heterogeneity of CRPC validated the efficacy of a combination of Docetaxel and Incyclinide (COL3), which was found to be more potent than either drug alone. researchgate.netaacrjournals.org Another computational study identified Incyclinide (COL-3) as having higher efficacy in an enzalutamide-resistant CRPC cell line model, where it inhibited cell growth and migration and induced apoptosis and G1-phase cell cycle arrest. researchgate.net

Incyclinide has also been shown to experimentally suppress the invasiveness of colon adenocarcinoma cells in culture. targetmol.comglpbio.comclinisciences.com Colon adenocarcinoma is the most common type of colorectal cancer, originating from the glandular cells lining the colon. cancercenter.com The ability of Incyclinide to inhibit MMPs is particularly relevant in this context, as these enzymes are known to play a role in the progression of colorectal cancer. nih.gov

Preclinical research often utilizes models such as the MC38 colon adenocarcinoma cell line, which can be transplanted into mice with intact immune systems to study tumor-immune interactions. frontiersin.org Other models, like the conditional Apc-mutant mouse, have been developed to more accurately mimic human colorectal cancer development. nih.gov While specific data on Incyclinide's efficacy in these particular advanced models is not detailed in the provided search results, its demonstrated activity against colon adenocarcinoma cell lines in vitro suggests its potential as a therapeutic agent for this cancer type. targetmol.comglpbio.comclinisciences.com

Table 1: Summary of Incyclinide's Preclinical Effects on Tumor Progression

Activity Mechanism Cancer Models Key Findings
Suppression of Cell Migration & ECM Remodeling Inhibition of MMPs (e.g., MT1-MMP) Triple-negative breast cancer (MDA-MB-231) Significantly reduced tumor cell migration and disrupted ECM remodeling. azonano.comresearchgate.netnih.gov
Inhibition of Tumor Growth & Invasion Inhibition of MMP activity (MT1-MMP, pro-MMP-2), induction of apoptosis via mitochondrial depolarization. Fibrosarcoma (HT-1080), Prostate Cancer Decreased invasiveness of fibrosarcoma cells. targetmol.commedchemexpress.comglpbio.comclinisciences.com Inhibited tumor growth in a metastatic prostate cancer model.

| Prevention of Metastasis | Inhibition of MMPs, preventing ECM degradation required for intravasation. | Murine mammary tumor (4T1), Rat prostate cancer | Significantly inhibited lung metastasis without affecting primary tumor size. azonano.comnih.govliberty.edu |

Table 2: Investigated Cancer Models for Incyclinide

Cancer Type Model System Key Findings
Prostate Cancer Metastatic rat prostate cancer model, Castration-resistant prostate cancer (CRPC) mixed-cell and isogenic cell line models. Inhibited metastasis. liberty.edu Combination with Docetaxel was more potent. researchgate.netaacrjournals.org Higher efficacy in enzalutamide-resistant cells. researchgate.net

| Colon Adenocarcinoma | Cell culture models. | Suppressed invasiveness of colon adenocarcinoma cells. targetmol.comglpbio.comclinisciences.com |

Table of Mentioned Compounds

Compound Name
Incyclinide (CMT-3, COL-3)
Docetaxel
Enzalutamide
Collagen
Pro-MMP-2
MT1-MMP
Melanoma Models

Incyclinide, also known as COL-3, has been identified as a potential therapeutic agent for various neoplastic diseases, including melanoma. medkoo.com Its primary mechanism of action involves the inhibition of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tumor invasion and metastasis. medkoo.com Preclinical research has explored its effects in the context of melanoma, largely focusing on its ability to interfere with the tumor microenvironment.

The investigation into Incyclinide for melanoma includes broad pan-cancer studies that have identified correlations between its activity and specific genetic markers. For instance, in a pan-cancer analysis that included skin melanoma, a correlation was found between the expression of immune-related genes like CCR8 and TNFRSF9 and sensitivity to a panel of drugs that included COL-3. patsnap.com The therapeutic strategy of targeting the extracellular matrix (ECM) is a key area of melanoma research, with MMPs being a significant component of the ECM. researchgate.net As a potent MMP inhibitor, Incyclinide's utility is being explored within this therapeutic framework. medkoo.comresearchgate.net While various preclinical models, including genetically engineered mouse (GEM) models and 3D reconstructed human epidermis models, are used to study melanoma, specific studies detailing Incyclinide's efficacy within these particular advanced models are emerging. biorxiv.orgnih.govcancer.gov

Table 1: Incyclinide Research in Melanoma Models

Research Area Focus Key Findings Citations
Pan-Cancer Analysis Drug Sensitivity Sensitivity to COL-3 correlated with CCR8 and TNFRSF9 expression in cancers including skin melanoma. patsnap.com
Mechanism of Action MMP Inhibition Investigated for neoplastic diseases, including melanoma, as an MMP inhibitor. medkoo.com

| Therapeutic Strategy | ECM Targeting | As an MMP inhibitor, fits into the strategy of targeting the tumor extracellular matrix in melanoma. | medkoo.comresearchgate.net |

Kaposi's Sarcoma Models

Incyclinide has been evaluated in human clinical trials for the treatment of AIDS-related Kaposi's sarcoma, a cancer characterized by the proliferation of vascular structures. medkoo.comnih.govcolumbia.edu Research has demonstrated that Incyclinide functions as an inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in the growth of Kaposi's sarcoma lesions. researchgate.net

A randomized phase II trial conducted by the AIDS Malignancy Consortium investigated the efficacy of Incyclinide in patients with AIDS-related Kaposi's sarcoma. researchgate.net The results from this trial were promising, showing that the compound was well-tolerated and resulted in a response rate of approximately 41% among the enrolled patients. researchgate.net Preliminary studies had previously indicated favorable responses, with patients exhibiting a notable reduction in angiogenic skin lesions. researchgate.net The primary mechanism attributed to these clinical outcomes is the suppression of neoplastic angiogenesis. researchgate.net

Table 2: Incyclinide Research in Kaposi's Sarcoma

Study Type Focus Key Findings Citations
Phase II Clinical Trial Efficacy in AIDS-related KS Demonstrated a 41% response rate and was well-tolerated. researchgate.net
Mechanism of Action Anti-angiogenesis Found to suppress neoplastic angiogenesis in human studies. researchgate.net

| General Research | Therapeutic Potential | Evaluated in multiple human trials for AIDS-related Kaposi's sarcoma. | medkoo.comnih.govcolumbia.edu |

High-Grade Glioma Models

The potential of Incyclinide as a treatment for aggressive brain tumors has been explored in clinical settings. Specifically, Incyclinide has been assessed in human clinical trials for patients with recurrent high-grade gliomas. nih.govcolumbia.edu

A completed Phase I/II study focused on patients with recurrent high-grade astrocytoma, a subtype of high-grade glioma. patsnap.com This study evaluated the administration of COL-3 on a continuous daily oral schedule. patsnap.com The research in this area forms part of the broader effort to find effective systemic treatments for these challenging central nervous system malignancies.

Table 3: Incyclinide Research in High-Grade Glioma Models

Study Type Indication Status Citations
Phase I/II Clinical Trial Recurrent High-Grade Astrocytoma Completed. patsnap.com

| General Research | Therapeutic Potential | Evaluated in human trials for recurrent high-grade gliomas. | nih.govcolumbia.edu |

Triple-Negative Breast Cancer Models

Incyclinide has been investigated for its anti-metastatic potential in preclinical models of triple-negative breast cancer (TNBC), an aggressive subtype of breast cancer. liberty.eduscielo.org.pe

One study utilized the orthotopic 4T1 murine model, where mouse mammary tumor cells are injected into the mammary fat pad. liberty.edu In this model, treatment with Incyclinide (CMT-3) did not significantly affect the growth of the primary tumor. However, it produced a statistically significant inhibition of metastasis to the lungs. liberty.edu Another investigation used a UOMS (University of Oklahoma Microfluidic System) microtumor model with the human triple-negative breast cancer cell line MDA-MB-231 to test Incyclinide's anti-metastatic properties. scilit.com These findings suggest a potential role for Incyclinide in preventing the spread of TNBC.

Table 4: Incyclinide Research in Triple-Negative Breast Cancer Models

Model System Cell Line Key Findings Citations
Orthotopic Murine Model 4T1 (murine) Significantly inhibited metastasis without affecting primary tumor growth. liberty.edu

| UOMS Microtumor Model | MDA-MB-231 (human) | Tested as an anti-metastasis drug. | scilit.com |

Inflammatory and Autoimmune Disease Research

Acute Respiratory Distress Syndrome (ARDS) and Sepsis-Induced Lung Injury

Incyclinide has been extensively studied in preclinical models of acute respiratory distress syndrome (ARDS) and sepsis-induced lung injury, showing significant promise. nih.gov Published preclinical studies have demonstrated that systemic administration of Incyclinide can prevent the development of ARDS and improve survival in various animal models, including mice, rats, pigs, and sheep. nih.govcolumbia.edu

In an ovine (sheep) model of ARDS, treatment with COL-3 led to a significantly higher 96-hour survival rate compared to the control group (80% vs. 20%). cmtxbiotech.com Research using a clinically relevant model of sepsis-induced acute lung injury found that Incyclinide reduces pulmonary injury and improves survival. cmtxbiotech.com The protective effects are attributed, in part, to the modulation of systemic inflammation. Studies have shown that treatment with CMT-3 significantly lowered the plasma concentrations of multiple pro-inflammatory cytokines, including interleukin 1β (IL-1β), tumor necrosis factor α (TNF-α), IL-6, IL-8, and IL-10. cmtxbiotech.com These findings have spurred the development of novel formulations, such as an aerosolized nanoformulation of Incyclinide, to specifically target the lungs and treat sepsis-induced ARDS. nih.govcolumbia.edu

Table 5: Preclinical Research of Incyclinide in ARDS and Sepsis-Induced Lung Injury

Animal Model Key Findings Citations
Ovine (Sheep) Improved 96-hour survival from ARDS. cmtxbiotech.com
General Sepsis Models Reduced pulmonary injury and improved survival. cmtxbiotech.com
Various (mice, rats, pigs, sheep) Prevents ARDS development and septic shock. nih.govcolumbia.edu

| Multiple Models | Significantly lowered plasma levels of IL-1β, TNF-α, IL-6, IL-8, and IL-10. | cmtxbiotech.com |

Bioinformatic and in-vitro studies have elucidated the molecular mechanisms by which Incyclinide may protect against lung injury. Drug repositioning analysis using a lung cell line (HCC515) to model lung injury identified Incyclinide (COL-3) as a candidate drug capable of reversing the gene expression patterns associated with lung damage. f1000research.comnih.govf1000research.com

This research showed that Incyclinide treatment leads to the decreased expression of several key genes implicated in lung injury, specifically RHOA (ras homolog family member A), RAC2 (Rac family small GTPase 2), and FAS (Fas cell surface death receptor). f1000research.comnih.gov The activation of RHOA is considered a crucial step in the development of lung injury. f1000research.comf1000research.com These genes are important components of major signaling pathways known to be involved in lung injury. nih.gov Incyclinide was found to target and reverse expression patterns in the chemokine signaling pathway, the TNF signaling pathway, and the MAPK signaling pathway, providing a molecular basis for its protective effects observed in animal models. f1000research.comf1000research.com

Table 6: Modulation of Lung Injury-Related Genes and Pathways by Incyclinide

Gene Effect of Incyclinide Associated Signaling Pathways Citations
RHOA Reduced Expression Chemokine Signaling Pathway f1000research.comf1000research.com
RAC2 Reduced Expression Chemokine Signaling, MAPK Signaling f1000research.comnih.gov

| FAS | Reduced Expression | TNF Signaling, MAPK Signaling | f1000research.comnih.gov |


Periodontitis Research

Incyclinide, a chemically modified tetracycline (B611298) (CMT) that lacks antimicrobial activity, has been investigated as a host modulatory therapy (HMT) for periodontitis. targetmol.commedchemexpress.com The rationale for this approach is that the majority of tissue destruction in periodontal disease is caused by the host's inflammatory response to pathogens rather than the pathogens themselves. medchemexpress.com As a host modulatory agent, Incyclinide works by targeting and reducing the destructive aspects of the host response. medchemexpress.com Clinical research has explored its potential to provide therapeutic benefits as an adjunct to conventional non-surgical treatments. medchemexpress.com

Studies have focused on Incyclinide's ability to modulate key biomarkers of inflammation and tissue degradation in the gingival crevicular fluid (GCF) of patients with periodontitis. In a randomized clinical trial, subjects with periodontitis who were administered Incyclinide showed a significant reduction in inflammatory enzymes and cytokines compared to a placebo group. researchgate.net Specifically, treatment with Incyclinide led to marked decreases in Interleukin-1β (IL-1β) and both the pro and active forms of matrix metalloproteinase-8 (MMP-8) derived from polymorphonuclear neutrophils (PMNs). researchgate.net These findings suggest that Incyclinide can effectively target and reduce local inflammatory and tissue-degrading pathways active in periodontal disease. researchgate.net

Table 1: Effect of Incyclinide on Inflammatory Biomarkers in Periodontitis

This table summarizes the percentage reduction of key inflammatory mediators in the gingival crevicular fluid of subjects treated with Incyclinide compared to a placebo group over a two-month period.

BiomarkerIncyclinide Group (% Reduction)Placebo Group (% Reduction)
Interleukin-1β (IL-1β)31.73%11.33%
Pro-MMP-8 (PMN-derived)53.40%23.28%
Active-MMP-8 (PMN-derived)55.56%2.55%
Data sourced from a randomized clinical trial investigating local biomarkers of periodontitis. researchgate.net

The mechanism by which Incyclinide may reduce alveolar bone loss is linked to its primary function as a matrix metalloproteinase (MMP) inhibitor. targetmol.commedchemexpress.com By inhibiting MMP activity, Incyclinide can directly interfere with the degradation of the organic bone matrix, a key component of alveolar bone destruction in periodontitis. targetmol.commedchemexpress.commedchemexpress.comglpbio.com Research into a similar chemically-modified tetracycline, CMT-8, demonstrated that oral administration in an animal model of post-menopausal osteoporosis significantly reduced the severity of both systemic (tibial) and oral (alveolar) bone loss. nih.gov This effect on bone preservation was associated with a reduction in the activity of MMPs, including collagenase and gelatinase, in the gingival tissue. nih.gov This suggests that the bone-sparing effect of these compounds is directly related to their ability to inhibit MMP-mediated tissue breakdown.

Preclinical studies in rat models have shown that Incyclinide can inhibit orthodontic tooth displacement. targetmol.comtargetmol.comglpbio.com The proposed mechanism for this effect is a reduction in the number of osteoclasts, the cells responsible for bone resorption, at the compression side of the moving tooth. medchemexpress.commedchemexpress.comglpbio.com This reduction in osteoclast numbers may be achieved through the induction of apoptosis (programmed cell death) in activated osteoclasts or by impeding their migration to the site of bone resorption. targetmol.commedchemexpress.comglpbio.com This action on osteoclasts, combined with the inhibition of MMPs that degrade the bone matrix, provides a dual mechanism for slowing tooth movement and preserving bone structure. medchemexpress.comglpbio.com

Reduction of Alveolar Bone Loss

Neuroinflammation Research

Incyclinide has been studied for its effects on neuroinflammation in the context of hypertension. wikipedia.org Animal studies using angiotensin II-induced hypertension models have demonstrated that centrally infused Incyclinide can attenuate microglial-mediated neuroinflammation within the paraventricular nucleus (PVN) of the hypothalamus. wikipedia.orgmedkoo.com The PVN is a critical brain region for regulating sympathetic nervous system activity. wikipedia.orgnih.gov

In these models, intracerebroventricular administration of Incyclinide significantly inhibited the increase in the number and activation state of microglia in the PVN. medkoo.com This was accompanied by a reduction in proinflammatory cytokines in this brain region. medkoo.com The attenuation of neuroinflammation by Incyclinide was also associated with a decrease in mean arterial pressure and a normalization of sympathetic activity. medkoo.com Furthermore, research has shown that Incyclinide can inhibit microglia activation and the expression of cytokines induced by lipopolysaccharide (LPS) in the brain. researchgate.netmedkoo.com

Incyclinide has been utilized as a research tool to investigate the molecular pathways underlying epilepsy. nih.govnih.gov Proteomic analysis of the blood-brain barrier (BBB) in mouse models suggested that dysregulation of the extracellular matrix (ECM)-receptor interaction signaling pathway is a key mechanism that increases susceptibility to epilepsy in adulthood following complex febrile seizures in infancy. nih.govpatsnap.com

To validate this finding, researchers used Incyclinide as an MMP inhibitor. nih.govpatsnap.com Microinjection of Incyclinide into the lateral ventricle of mice was found to increase their susceptibility to seizures induced by pentylenetetrazole (PTZ). nih.gov This was evidenced by changes in electroencephalogram (EEG) power spectra and alterations in seizure severity. nih.gov These results support the hypothesis that the ECM-receptor interaction pathway, which can be modulated by MMP inhibitors like Incyclinide, plays a crucial role in the predisposition to epilepsy. nih.govpatsnap.com

Table 2: Effect of Incyclinide on Seizure Parameters in a PTZ-Induced Epilepsy Model

This table shows the evaluated parameters following microinjection of Incyclinide prior to the administration of the convulsant agent PTZ in a mouse model.

Parameter EvaluatedObservation in Incyclinide Group
Maximum EEG Total PowerIncreased compared to control
Proportion of Grade V SeizuresIncreased compared to control
Latency to Grade V SeizuresDecreased compared to control
Duration of Grade V SeizuresIncreased compared to control
Data sourced from a study investigating the role of the ECM-receptor interaction pathway in epilepsy susceptibility. nih.gov
Microglial-Mediated Neuroinflammation Attenuation in Hypertension Models

Allergic Conditions Research

Incyclinide has been identified as a potential therapeutic agent for allergic and inflammatory diseases. wikipedia.orgmedkoo.com It has been the subject of extensive study for these conditions, alongside other diseases. medkoo.com However, detailed preclinical research findings specifically elucidating the mechanism of action of Incyclinide in animal models of allergic inflammation have not been widely published.

Infectious Disease Research (Non-Antibiotic Mechanisms)

Despite being a chemically modified tetracycline, Incyclinide was developed to eliminate its antibacterial properties. wikipedia.orgresearchgate.net However, subsequent research unexpectedly revealed that it possesses significant antifungal capabilities, particularly against filamentous fungi. researchgate.netmedchemexpress.com Incyclinide has demonstrated potent inhibition of both the growth and viability of these fungi. medchemexpress.commedchemexpress.com

In vitro studies determined that the Minimum Inhibitory Concentrations (MICs) of Incyclinide against a panel of 47 fungal strains generally fall between 0.25 and 8.00 µg/ml. researchgate.net The compound has shown fungicidal activity, especially against filamentous fungi, where it caused more than 90% inhibition of viability in 16 out of 19 strains tested. researchgate.net This contrasts with agents like amphotericin B, which was found to be more fungistatic against the same group of fungi. researchgate.net

The filamentous species that have shown the most susceptibility to Incyclinide include dermatophytes and other common molds. researchgate.net

Table 1: Filamentous Fungi Susceptible to Incyclinide

Fungal Species
Epidermophyton floccosum
Microsporum gypseum
Penicillium sp.
Pseudallescheria boydii
Scedosporium apiospermum
Tricothecium sp.
Trichophyton rubrum

Source: Antimicrobial Agents and Chemotherapy, 2002. researchgate.net

Incyclinide, also known as COL-3, has been identified in computational and in vitro studies as a potential candidate for repurposing to treat lung injury associated with COVID-19. chemrxiv.orgcmtxbiotech.comf1000research.com The proposed mechanism is not antiviral but focuses on mitigating the host's pathological response to the SARS-CoV-2 virus. cmtxbiotech.com Research suggests the spike protein of the virus can lead to an inhibition of angiotensin-converting enzyme 2 (ACE2), a key mechanism believed to contribute to severe lung injury. f1000research.comnih.gov

Drug repositioning analyses identified Incyclinide as a compound capable of reversing the gene expression patterns observed in lung cells following ACE2 inhibition and in lung tissues from patients with COVID-19. f1000research.comnih.gov It was found to downregulate ACE2 and target key genes within critical inflammatory pathways. chemrxiv.org Independent computational analysis further highlighted Incyclinide as having a high likelihood of success in reversing the gene expression signatures associated with COVID-19 lung injury. cmtxbiotech.com

Table 2: Investigated Effects of Incyclinide on Pathways and Genes in COVID-19 Lung Injury Models

PathwayKey Genes with Reduced ExpressionFinding
Chemokine Signaling PathwayRHOA, RAC2, FAS, CDC42Incyclinide reversed the expression patterns of these genes. f1000research.comnih.gov
TNF Signaling PathwayRHOA, RAC2, FAS, CDC42Incyclinide targeted and reduced the expression of key genes in this pathway. f1000research.comnih.gov
MAPK Signaling PathwayRHOA, RAC2, FAS, CDC42Gene expression within this pathway was reversed by Incyclinide treatment in models. f1000research.comnih.gov

Source: F1000Research, 2020. f1000research.com; bioRxiv, 2020. nih.gov

Antifungal Activity Against Filamentous Fungi

Cardiovascular Disease Research

Preclinical research has uncovered a potential role for Incyclinide in cardiovascular disease, specifically by modulating the interplay between neuroinflammation, the gut microbiota, and hypertension. wikipedia.org The gut microbiota, the community of microorganisms in the gastrointestinal tract, is increasingly recognized as a regulator of cardiovascular health, with imbalances (dysbiosis) linked to the development of hypertension. mdpi.comfrontiersin.orgnih.gov

In an animal model of angiotensin II-induced hypertension, the central infusion of Incyclinide was found to produce several significant effects. The treatment attenuated neuroinflammation mediated by microglial cells within the paraventricular nucleus of the hypothalamus, a brain region critical for regulating blood pressure. wikipedia.org This was accompanied by a reduction in sympathetic nervous system activation, a key driver of high blood pressure. wikipedia.orgdovepress.com

Crucially, these central nervous system effects were associated with distinct changes in the gut microbial communities and a significant attenuation of gut pathology observed in the hypertensive animal models. wikipedia.org This finding suggests a complex, bidirectional communication axis between the brain and the gut that can be modulated by Incyclinide to impact cardiovascular health.

Clinical Development and Research Findings

Clinical Trial Phases and Indications

Incyclinide has a diverse clinical trial history, having been assessed in conditions ranging from advanced solid tumors and AIDS-related Kaposi's sarcoma to dermatological and periodontal diseases. sbir.govnih.govcolumbia.edu

Phase I Studies in Advanced Solid Tumors

A key Phase I clinical trial was initiated to establish the maximum-tolerated dose and identify dose-limiting toxicities of orally administered Incyclinide (also referred to as COL-3) in patients with refractory solid tumors. researchgate.netresearchgate.net The study enrolled thirty-five individuals with various types of cancer. researchgate.netresearchgate.net

The findings from this trial indicated that Incyclinide was generally well-tolerated at certain doses, with phototoxicity being the primary dose-limiting side effect. researchgate.net While complete or partial responses were not observed, a notable outcome was disease stabilization in a subset of patients. Specifically, individuals with non-epithelial malignancies such as hemangioendothelioma, Sertoli-Leydig cell tumor, and fibrosarcoma experienced prolonged periods of disease stability. researchgate.net The study also explored the relationship between Incyclinide dosage and circulating levels of matrix metalloproteinases (MMPs), which are enzymes involved in cancer progression. researchgate.net

Below is a summary of the Phase I trial for Incyclinide in advanced solid tumors:

Trial IdentifierTitlePhaseStatusConditions
NCT00003721Chemotherapy in Treating Patients With Advanced Solid Tumors1CompletedUnspecified Adult Solid Tumor, Protocol Specific

Table 1: Phase I Clinical Trial of Incyclinide in Advanced Solid Tumors. Data sourced from DrugBank and Patsnap Synapse. patsnap.comdrugbank.com

Phase II Studies in AIDS-Related Kaposi's Sarcoma

Incyclinide's potential as a treatment for AIDS-related Kaposi's sarcoma (KS) was investigated in a Phase II clinical trial. sbir.govnih.govdrugbank.com This study aimed to evaluate the efficacy and safety of Incyclinide in patients with this specific malignancy. bioworld.com A Phase I study by the AIDS Malignancy Consortium preceded this, assessing Incyclinide (COL-3) in the same patient population. medkoo.com

The Phase II trial, identified as NCT00020683, was designed to further explore the therapeutic benefits of Incyclinide in individuals with HIV-related Kaposi's sarcoma. patsnap.commedchemexpress.com However, this trial was ultimately terminated. patsnap.commedpath.com

The following table summarizes the clinical trial of Incyclinide for AIDS-related Kaposi's Sarcoma:

Trial IdentifierTitlePhaseStatusConditions
NCT00020683A Phase II Trial of COL-3 in Patients With HIV Related Kaposi's Sarcoma2TerminatedAIDS-related Kaposi Sarcoma, HIV Infection

Table 2: Clinical Trial of Incyclinide in AIDS-Related Kaposi's Sarcoma. Data sourced from Patsnap Synapse and MedPath. patsnap.commedpath.com

Studies in Brain and Central Nervous System Tumors

The therapeutic potential of Incyclinide has also been explored in the context of brain and central nervous system (CNS) tumors. sbir.govnih.govcolumbia.edudrugbank.comnih.govmedpath.com A Phase I/II clinical trial, NCT00004147, was conducted to assess the efficacy of Incyclinide (referred to as Col-3) in patients with recurrent high-grade astrocytoma. patsnap.commedchemexpress.com This study was sponsored by the New Approaches to Brain Tumor Therapy Consortium and the National Cancer Institute (NCI). medchemexpress.com

The trial was designed to determine the effectiveness of continuous daily oral administration of Incyclinide in this patient population. patsnap.com

Details of the clinical trial for Incyclinide in brain and CNS tumors are provided below:

Trial IdentifierTitlePhaseStatusConditions
NCT00004147A Phase I/II Study of Col-3 Administered on a Continuous Daily Oral Schedule in Patients With Recurrent High-Grade Astrocytoma1/2CompletedBrain and Central Nervous System Tumors

Table 3: Clinical Trial of Incyclinide in Brain and Central Nervous System Tumors. Data sourced from Patsnap Synapse and Medchemexpress.com. patsnap.commedchemexpress.com

Investigations in Refractory Metastatic Cancer

Incyclinide has been evaluated in patients with refractory metastatic cancer, a challenging therapeutic area. sbir.govnih.govcolumbia.edu A Phase I study, NCT00001683, focused on determining the appropriate dosage and identifying toxicities of oral Incyclinide (COL-3) in this patient group. researchgate.netdrugbank.com The trial included individuals with various metastatic cancers, such as melanoma and renal cell carcinoma. drugbank.com

The study reported that while Incyclinide did not lead to tumor regression, it did result in disease stabilization for some patients with non-epithelial tumors. researchgate.net Specifically, stable disease was observed in patients for periods of over two years in one case. researchgate.net The research also investigated the pharmacokinetic properties of Incyclinide. medkoo.com

The table below outlines the clinical trial for Incyclinide in refractory metastatic cancer:

Trial IdentifierTitlePhaseStatusConditions
NCT00001683A Phase I Study of Oral COL-3 (NSC-683551), a Matrix Metalloproteinase Inhibitor, in Patients With Refractory Metastatic Cancer1CompletedLymphoma, Melanoma, Metastatic Cancer, Renal Cell Carcinoma (RCC)

Table 4: Clinical Trial of Incyclinide in Refractory Metastatic Cancer. Data sourced from DrugBank. drugbank.com

Clinical Research in Acne and Rosacea

Incyclinide has been investigated as a potential treatment for inflammatory skin conditions like acne and rosacea. sbir.govnih.govcolumbia.edumedkoo.com CollaGenex Pharmaceuticals conducted Phase II dose-finding studies to evaluate the efficacy of their Incyclinide candidate for both of these dermatological conditions. corporate-ir.net

These studies aimed to identify the optimal dose of Incyclinide for treating the inflammatory lesions associated with acne and rosacea. corporate-ir.net The development of Incyclinide for these indications was part of a broader focus by the company on providing innovative medical therapies for the dermatology market. corporate-ir.net

IndicationHighest PhaseSponsor/Collaborator
Acne VulgarisPhase 2CollaGenex Pharmaceuticals, Inc.
RosaceaPhase 2CollaGenex Pharmaceuticals, Inc.

Table 5: Clinical Research of Incyclinide in Acne and Rosacea. Data based on information from Patsnap Synapse and a corporate profile. patsnap.comcorporate-ir.net

Clinical Research in Periodontitis

The potential of Incyclinide as a host modulatory therapy for periodontitis has been the subject of clinical research. sbir.govnih.govcolumbia.edu A randomized, double-blind, placebo-controlled clinical trial was conducted to assess the effects of Incyclinide on biomarkers of periodontitis. abstractarchives.com Another study investigated the use of chemically modified tetracycline (B611298) (CMT), specifically Incyclinide, as an adjunct to conventional non-surgical therapies for chronic periodontitis. researchgate.netnih.gov

In one study with 35 participants, oral administration of Incyclinide led to a reduction in gingival crevicular fluid enzymes and cytokines in sites with high collagenase activity. abstractarchives.com Specifically, there were notable reductions in interleukin-1β (IL-1β) and both pro- and active forms of matrix metalloproteinase-8 (MMP-8) in the Incyclinide-treated group compared to the placebo group. abstractarchives.com Another clinical trial also showed that the group treated with Incyclinide had significantly improved clinical attachment levels (CAL) compared to the placebo control group. researchgate.netnih.gov This research suggests that Incyclinide can help control chronic periodontitis by modulating the host's inflammatory response. researchgate.netnih.gov

The following table summarizes a key clinical trial of Incyclinide in periodontitis:

Study DesignKey Findings
Randomized, double-blind, placebo-controlled trialSignificant reduction in IL-1β and MMP-8 levels in the Incyclinide group compared to placebo. abstractarchives.com
Randomized, double-blind, placebo-controlled clinical trialSignificantly improved clinical attachment levels in the Incyclinide group compared to the placebo group. researchgate.netnih.gov

Table 6: Clinical Research Findings for Incyclinide in Periodontitis.

Observed Clinical Efficacy and Limitations

Incyclinide, a chemically modified tetracycline, was developed as a matrix metalloproteinase (MMP) inhibitor with potential antineoplastic activity. medkoo.comcancer.gov Its clinical development explored its efficacy in various cancer types, revealing both modest successes in disease stabilization and significant limitations that reflect broader challenges in the development of MMP inhibitors. researchgate.net

Clinical trials of Incyclinide (also known as COL-3) in patients with advanced cancers have generally shown limited objective response rates. researchgate.net However, the compound has demonstrated an ability to induce disease stabilization in certain patient populations, particularly those with non-epithelial malignancies. researchgate.net

A Phase I study involving 35 patients with various refractory metastatic cancers reported that while no objective responses were observed in several tumor types like melanoma, lymphoma, and renal cell carcinoma, disease stabilization was achieved in a subset of patients. researchgate.net Specifically, prolonged periods of disease stabilization were noted in individuals with hemangioendothelioma (26+ months), Sertoli-Leydig cell tumor (8 months), and fibrosarcoma (6 months). researchgate.net These findings suggested that the therapeutic potential of Incyclinide might be concentrated in less common, non-epithelial cancers. researchgate.net Phase I/II studies similarly indicated that Incyclinide could stabilize disease, but did not produce objective responses in several types of refractory metastatic cancer. researchgate.net

Table 1: Disease Stabilization in a Phase I Trial of Incyclinide in Refractory Metastatic Cancer

Tumor Type Duration of Disease Stabilization
Hemangioendothelioma 26+ months
Sertoli-Leydig Cell Tumor 8 months
Fibrosarcoma 6 months

Data sourced from a Phase I clinical trial in patients with refractory metastatic cancer. researchgate.net

A notable area of investigation for Incyclinide has been its effect on highly angiogenic tumors, such as AIDS-related Kaposi's sarcoma. medkoo.comdrugbank.com Kaposi's sarcoma is an opportunistic neoplasm where the inhibition of MMPs is considered a promising therapeutic strategy. researchgate.net

Clinical trials demonstrated that Incyclinide was effective in treating these angiogenic lesions. liberty.edu A randomized Phase II trial conducted by the AIDS Malignancy Consortium specifically evaluated Incyclinide in patients with AIDS-related Kaposi's sarcoma. The results were promising, showing both objective responses and stable disease, indicating a significant impact on this particular type of lesion. researchgate.netbioworld.com This efficacy is attributed to the drug's mechanism of inhibiting matrix metalloproteinases, which are crucial for the processes of angiogenesis and tumor invasion. medchemexpress.comadooq.com

Table 2: Clinical Trial Outcomes for Incyclinide in AIDS-Related Kaposi's Sarcoma

Trial Phase Condition Observed Outcomes Reference
Phase II AIDS-Related Kaposi's Sarcoma Objective responses and stable disease observed. researchgate.net
Phase I AIDS-Related Kaposi's Sarcoma Showed significant regression of lesions. mdpi.com

Data compiled from studies on the use of Incyclinide (COL-3) for treating Kaposi's sarcoma. researchgate.netmdpi.com

The clinical development of Incyclinide and other early MMP inhibitors (MMPIs) was hampered by challenges inherent to this class of drugs. nih.govconsensus.app Despite strong preclinical data suggesting that inhibiting MMPs could block tumor growth, invasion, and metastasis, these agents largely failed in Phase III clinical trials for various reasons. nih.govoup.comresearchgate.net

A primary challenge was the lack of specificity. consensus.appnih.gov Early, broad-spectrum MMPIs inhibited not only the MMPs that promote tumor progression but also those that have anti-tumor effects, potentially negating the therapeutic benefit. nih.govmdpi.com The high degree of structural conservation across the catalytic sites of the MMP family made designing selective inhibitors technically difficult. researchgate.netdovepress.com

Furthermore, these inhibitors were associated with severe and unexpected side effects, most notably musculoskeletal toxicity (including joint pain, tendonitis, and muscle pain), which often required lowering the dose or discontinuing treatment. nih.govnih.govtandfonline.commdpi.com This toxicity was a common issue with nearly all MMPIs tested in early trials. nih.gov

Another significant hurdle was that MMPIs were often tested in patients with advanced, late-stage cancers. nih.gov It is now thought that MMPs play a more critical role in the early stages of tumor progression, and by the time the disease is advanced, inhibiting them may no longer be an effective strategy. nih.gov The cytostatic (inhibiting growth) rather than cytotoxic (killing cells) mechanism of action of most MMPIs also posed a challenge for traditional clinical trial designs, which were often structured to measure tumor shrinkage as a primary endpoint. oup.comtandfonline.com

Future Research Directions and Translational Perspectives

Nanoformulation Development for Targeted Delivery

The development of nanoformulations for Incyclinide, such as the aerosolized nCMT-3, represents a significant step towards targeted drug delivery. nih.govnih.gov This approach aims to concentrate the therapeutic agent at the site of action, thereby enhancing efficacy and minimizing systemic toxicity. nih.gov

Aerosolized nCMT-3 for Respiratory Diseases

A key area of investigation is the use of aerosolized nCMT-3 for the treatment of acute respiratory distress syndrome (ARDS). nih.gov Preclinical studies in animal models, including mice, rats, pigs, and sheep, have demonstrated that systemic administration of Incyclinide can prevent the development of ARDS and septic shock, leading to improved survival rates. nih.gov The nanoformulation, nCMT-3, consists of Incyclinide encapsulated in a 20–30 nm telodendrimer nanoparticle, which reduces cytotoxicity and allows for intratracheal administration. nih.gov This method of delivery enhances the concentration of the drug in both lung and kidney tissues compared to intravenous administration. nih.gov

The primary goals for the development of aerosolized nCMT-3 include:

Determining the pharmacokinetics, biodistribution, and safety in large animal models. nih.gov

Demonstrating its effectiveness in reducing the incidence and mortality of sepsis-mediated ARDS. nih.gov

Evaluating its ability to reduce local and systemic inflammation. nih.gov

Successful completion of these studies is anticipated to pave the way for human clinical trials for ARDS patients. nih.gov

Combination Therapies and Synergistic Effects

The potential of Incyclinide to act synergistically with other cancer treatments is a promising area of research. Combining Incyclinide with conventional therapies like radiotherapy and chemotherapy may enhance treatment efficacy and overcome resistance.

Incyclinide in Combined Radiochemotherapy Strategies

Ionizing radiation, a cornerstone of cancer treatment, can paradoxically induce the activity of MMPs, which can promote tumor invasion and metastasis. nih.gov This has led to the exploration of combining MMP inhibitors like Incyclinide with radiotherapy. nih.gov Preclinical studies have shown that the combination of Metastat (a brand name for Incyclinide) with radiation therapy resulted in a significant delay in tumor growth and reduced angiogenesis in a B16 melanoma model. nih.govresearchgate.net This effect is attributed to the inhibition of MMP-2 expression and activity by Incyclinide. nih.govresearchgate.net

Exploration of Novel Molecular Targets Beyond MMPs

While initially recognized for its MMP inhibitory activity, research suggests that Incyclinide possesses a broader range of molecular targets. researchgate.netnih.gov Its mode of action involves the chelation of zinc and calcium ions, and it has also been shown to regulate gene expression and MMP degradation. researchgate.net

A phase I study involving patients with refractory metastatic cancer, including melanoma, showed that oral administration of Incyclinide (COL-3) led to stable disease in a subset of patients with non-epithelial tumors. nih.govpreprints.org This suggests that its anti-cancer effects may not be solely dependent on MMP inhibition. Further research is needed to fully elucidate these additional mechanisms of action.

Systems Biology Approaches in Drug Development

Systems biology offers a powerful framework for understanding the complex interactions of drugs like Incyclinide within biological systems. frontiersin.orgdrugtargetreview.com This approach can help in identifying new therapeutic indications and optimizing treatment strategies. frontiersin.org

By integrating experimental data with computational models, systems biology can help to:

Define disease phenotypes and identify relevant biomarkers. frontiersin.org

Predict and prioritize new indications for existing drugs. frontiersin.org

Design effective combination therapies. frontiersin.orggoogle.com

A network-based analysis has identified Incyclinide as a potential drug candidate for repurposing against COVID-19 due to its potential to downregulate ACE2 and other critical proteins. nih.gov

Development of Selective MMP Inhibitors

The initial lack of success in clinical trials with broad-spectrum MMP inhibitors highlighted the need for more selective agents. mdpi.comnih.gov The structural similarities among MMP family members have made the development of highly selective inhibitors challenging. nih.gov

Future strategies for developing selective MMP inhibitors include:

Targeting exosites, which are secondary binding sites outside the catalytic domain. nih.gov

Developing function-blocking antibodies. nih.gov

Creating inhibitors that disrupt the interaction of MMPs with their cell surface binding partners. nih.gov

Incyclinide itself is considered one of the more potent and promising MMP inhibitors, with demonstrated activity against MMP-2. nih.govresearchgate.net

Host Modulation Therapy Research Expansion

Incyclinide is a key agent in the field of host modulation therapy (HMT), which aims to reduce tissue destruction by modifying the host's inflammatory response. nih.govnih.gov This concept emerged from the discovery that tetracyclines can inhibit MMPs through non-antibiotic mechanisms. nih.govfrontiersin.org

Chemically modified tetracyclines (CMTs) like Incyclinide were developed by removing the antibiotic functional group, thereby enhancing their host-modulatory properties. nih.gov Incyclinide has been investigated in the context of periodontitis and other inflammatory conditions. nih.govjcpsp.pk Research in HMT is expanding to include other agents like anti-cytokine drugs and bone-remodeling modulators. frontiersin.org

Addressing Clinical Trial Challenges and Redefining Success Metrics

The clinical development of Incyclinide, like many novel therapeutic agents, has encountered challenges that necessitate a re-evaluation of trial design and success metrics. Traditional endpoints in oncology trials, for instance, may not fully capture the therapeutic benefits of cytostatic or modulatory agents like Incyclinide, which primarily inhibits matrix metalloproteinases (MMPs) rather than directly inducing tumor cell death. cancer.govmdpi.com A Phase I study of Incyclinide in patients with refractory metastatic cancer showed limited efficacy, with stable disease being the most common outcome. mdpi.com This highlights a critical challenge: conventional metrics focused on tumor shrinkage (response rates) may underestimate the potential of agents that confer stability or improve quality of life.

The evolution of cancer research towards personalized medicine underscores the need for biomarker-driven trial designs. mdpi.com For Incyclinide, which targets MMPs, future trials could be enhanced by selecting patient populations with high MMP expression or activity, potentially increasing the likelihood of observing a clinical benefit. researchgate.netmdpi.com Furthermore, the challenges in clinical trials are not purely scientific; they also involve logistical hurdles, patient recruitment complexities, regulatory requirements, and the increasing complexity and cost of modern trials. clinicalleader.comppd.comallucent.com For therapies like Incyclinide, which may be repurposed for conditions like Acute Respiratory Distress Syndrome (ARDS), trial designs must be adaptable and efficient, especially in acute care settings. kcl.ac.ukcmtxbiotech.com

Redefining success requires a move beyond traditional Key Performance Indicators (KPIs) to a more holistic evaluation. vorecol.commanagement30.compsico-smart.com This involves incorporating metrics that are more patient-centric and reflective of long-term outcomes.

Key areas for redefining success in Incyclinide trials include:

Patient-Reported Outcomes (PROs): Measuring symptoms, quality of life, and functional status from the patient's perspective.

Biomarker Modulation: Assessing the on-target effect of Incyclinide by measuring changes in plasma MMP levels or other relevant biomarkers. A trial in AIDS-related Kaposi's sarcoma showed a significant reduction in MMP-2 and MMP-9 plasma levels. nih.gov

Combination Therapy Efficacy: Evaluating Incyclinide's ability to enhance the effectiveness of other treatments, such as radiotherapy or chemotherapy, as suggested by preclinical studies. frontiersin.org

By embracing innovative metrics and adaptive trial designs, the true therapeutic potential of Incyclinide can be more accurately assessed, paving the way for its successful translation into clinical practice. psico-smart.comfrederik.today

Investigation of Incyclinide Analogues and Derivatives

The investigation into analogues and derivatives of Incyclinide is a promising avenue for future research, driven by the goal of optimizing its therapeutic profile. Incyclinide itself is a chemically modified tetracycline (B611298) (CMT), specifically designed to eliminate the antibiotic activity of its parent compounds while retaining or enhancing its MMP-inhibiting properties. wikipedia.orgmdpi.com This foundational concept—separating the anti-inflammatory and anti-MMP effects from the antimicrobial action—guides the development of new derivatives. nih.gov The primary advantage of such derivatives is the potential for long-term use without the risk of fostering antibiotic resistance or disrupting the patient's natural microflora. nih.gov

Research into tetracycline derivatives is active, with the aim of discovering compounds with improved efficacy, selectivity, and pharmacokinetic properties. researchgate.netnih.gov For example, novel minocycline (B592863) derivatives, such as hydroxypyrazoline derivatives (e.g., PMIN), have been synthesized. nih.gov These modifications aim to create new chemical entities that may offer enhanced anti-inflammatory or anti-nociceptive effects while confirming the absence of antibacterial activity. nih.gov

The table below summarizes key research findings on Incyclinide and a related derivative, highlighting the focus of this research area.

CompoundParent CompoundKey ModificationPrimary Research FocusReference
Incyclinide (COL-3/CMT-3)Tetracycline/MinocyclineRemoval of the dimethylamino group from carbon 4.Inhibition of MMPs for anti-cancer, anti-inflammatory, and anti-angiogenic effects without antibiotic activity. mdpi.comnih.gov mdpi.com
PMIN (Hydroxypyrazoline derivative)MinocyclineReaction with hydrazine (B178648) to yield a hydroxypyrazoline derivative.Demonstrated antinociceptive and anti-oedema effects in mice, with a lack of antibacterial activity against S. aureus. nih.gov nih.gov

The development of analogues is also informed by structure-activity relationship (SAR) studies. nih.gov By understanding how specific structural changes affect the molecule's ability to inhibit MMPs or interact with other biological targets, researchers can rationally design new compounds with superior therapeutic potential. nih.govnih.gov Future research will likely focus on creating derivatives with greater selectivity for specific MMPs involved in disease pathology, which could lead to improved efficacy and a better safety profile by avoiding off-target effects. nih.govfrontiersin.org The continued exploration of Incyclinide analogues and other CMTs holds the potential to yield novel treatments for a wide range of inflammatory, neoplastic, and neurodegenerative diseases. nih.govmedkoo.com

Q & A

What experimental models are most robust for evaluating Incyclinide's anti-metastatic efficacy, and how should they be designed to ensure reproducibility?

Answer:
Incyclinide’s anti-metastatic effects are best studied using in vivo murine models (e.g., 4T1 breast cancer cells injected into nude mice) combined with in vitro microtumor assays. Key design considerations:

  • Dosage and Timing : Administer Incyclinide at 0.1 mg/mL for 2 hours in in vitro drug baths, with longitudinal in vivo assessments at critical timepoints (e.g., Days 0, 40, and 53) to track metastasis progression .
  • Control Groups : Include PBS-treated controls to isolate drug-specific effects.
  • Endpoint Metrics : Quantify metastatic colonies in lung tissue (histopathology) and ECM contraction (via collagen-based assays) .
    Reproducibility Tip : Full experimental protocols (e.g., cell-loading density, drug dilution methods) must be documented in supplementary materials, adhering to journal standards for methodological transparency .

How do contradictory findings about Incyclinide’s impact on primary tumor growth versus metastasis inform hypothesis refinement?

Answer:
Evidence shows Incyclinide reduces metastatic burden (e.g., 50% fewer lung colonies in murine models) but does not significantly alter primary tumor mass . To reconcile this:

  • Mechanistic Focus : Prioritize studies on MMP inhibition (e.g., MT1-MMP activity) and ECM remodeling, which directly influence metastasis but may not affect primary tumor proliferation .
  • Dose-Response Analysis : Test higher doses (beyond 20 μM) to determine if primary tumor suppression emerges at non-toxic thresholds .
  • Pathway Crosstalk : Use transcriptomic profiling to identify compensatory pathways (e.g., VEGF) that sustain primary growth despite MMP inhibition .

What methodological strategies validate Incyclinide’s specificity for MMPs over off-target antimicrobial effects?

Answer:

  • Enzymatic Assays : Measure direct inhibition of MT1-MMP gelatinase/tyrosinase activity in HT-1080 fibrosarcoma cells, comparing results to tetracycline controls to exclude antimicrobial interference .
  • MIC Testing : Confirm fungal viability >90% at Incyclinide concentrations ≤8 μg/mL, demonstrating lack of antimicrobial activity .
  • Genetic Knockdown : Use siRNA to silence MMP genes and assess whether Incyclinide’s anti-invasive effects persist, isolating MMP-dependent mechanisms .

How can researchers address discrepancies in Incyclinide’s efficacy across cancer types (e.g., prostate vs. colon adenocarcinoma)?

Answer:

  • Comparative 3D Models : Develop organoid co-cultures incorporating cancer-associated fibroblasts (CAFs) to mimic tumor-specific microenvironments influencing drug response .
  • Proteomic Profiling : Screen for baseline MMP expression (e.g., MMP-2, MMP-9) in resistant vs. sensitive cancer lineages to identify predictive biomarkers .
  • Interspecies Validation : Replicate findings in patient-derived xenograft (PDX) models to reduce murine-specific artifact .

What statistical approaches are optimal for analyzing time-lapsed Incyclinide efficacy data in longitudinal studies?

Answer:

  • Mixed-Effects Models : Account for intra-subject variability in tumor volume/metastatic counts across timepoints (e.g., Days 0–53) .
  • Survival Analysis : Use Kaplan-Meier curves with log-rank tests to compare metastasis-free intervals between treatment groups.
  • Multivariate Adjustments : Control for confounding factors (e.g., initial tumor size, baseline MMP activity) via ANCOVA .

How should ethical considerations shape Incyclinide studies involving human-derived tissues or xenografts?

Answer:

  • Informed Consent : Secure IRB approval for use of patient-derived cells, ensuring anonymity and compliance with Declaration of Helsinki guidelines .
  • Animal Welfare : Adhere to ARRIVE guidelines for humane endpoints (e.g., tumor diameter ≤1.5 cm) and analgesia protocols in murine models .
  • Data Transparency : Disclose all adverse events (e.g., drug toxicity at >20 μM) in publications, even if statistically nonsignificant .

What gaps exist in understanding Incyclinide’s pharmacokinetic-pharmacodynamic (PK-PD) relationship, and how can they be addressed?

Answer:
Current Gaps :

  • Limited data on blood-brain barrier penetration for brain metastasis applications.
  • Unclear metabolism pathways in immunocompromised hosts.
    Methodological Solutions :
  • LC-MS/MS Quantification : Measure Incyclinide plasma/tissue concentrations post-administration to model PK parameters .
  • Microdialysis : Assess drug distribution in metastatic niches (e.g., bone marrow) via implantable probes .

How can researchers leverage computational tools to optimize Incyclinide’s therapeutic window?

Answer:

  • Molecular Docking : Predict Incyclinide-MMP binding affinities using AutoDock Vina, validated by SPR assays .
  • QSAR Modeling : Corlate structural modifications (e.g., C4-dimethylation) with anti-metastatic potency to guide synthetic chemistry efforts .
  • Systems Pharmacology : Integrate omics data (e.g., TCGA) to simulate Incyclinide’s network-level effects using platforms like Cytoscape .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.